molecular formula C19H15N5 B5786561 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5786561
M. Wt: 313.4 g/mol
InChI Key: HGKNQTQOECYRNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.13274550 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₈H₁₅N₄
  • CAS Number : 443332-41-0
  • IUPAC Name : this compound

This structure indicates the presence of a benzimidazole core, which is known for various biological activities. The pyridine and carbonitrile groups may contribute to the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit a wide range of antimicrobial activities. The incorporation of pyridine and carbonitrile moieties can enhance these effects. A review highlighted that compounds with similar structures showed promising activity against various bacterial strains, including E. coli and Staphylococcus aureus .

CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundE. coli6.25
Similar Benzimidazole DerivativeStaphylococcus aureus18

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been documented. For instance, compounds structurally related to 3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole have shown efficacy against viruses such as PVY (Potato Virus Y). Research demonstrated that certain derivatives exhibited curative and protective activities comparable to established antiviral agents .

CompoundVirus TypeCurative Activity (%)Protective Activity (%)Reference
This compoundPVY53.356.9
Control Agent (Ningnanmycin)PVY49.150.7

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and viral pathogens. For example, molecular docking studies have suggested that it can form hydrogen bonds with critical amino acids in viral proteins, enhancing its antiviral efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various benzimidazole derivatives found that those containing pyridine rings exhibited significantly enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-pyridine counterparts .
  • Antiviral Studies : Another investigation into the antiviral properties of similar compounds revealed that modifications in the side chains could lead to substantial improvements in activity against specific viruses, indicating the importance of structural optimization in drug design .

Properties

IUPAC Name

3-methyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-13-9-18(22-12-14-5-4-8-21-11-14)24-17-7-3-2-6-16(17)23-19(24)15(13)10-20/h2-9,11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKNQTQOECYRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.